Enterocin

Übersicht

Beschreibung

Enterocin is a class of bacteriocins synthesized by lactic acid bacteria, specifically Enterococcus species. These compounds are known for their antibacterial properties, particularly against foodborne pathogens such as Listeria monocytogenes and Bacillus species . This compound and its derivatives are polyketide antibiotics that have shown effectiveness in food preservation and as potential therapeutic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of enterocin involves a complex series of enzymatic reactions. The biosynthesis starts with the activation of benzoic acid or phenylalanine, followed by a series of Claisen condensations and enzymatic modifications . The key enzymes involved include EncM, which catalyzes a Favorskii-like rearrangement, and EncN, which facilitates the ATP-dependent transfer of benzoate to the acyl carrier protein .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Enterococcus strains under controlled conditions. The fermentation process is optimized for maximum yield, followed by purification steps such as ammonium sulfate precipitation and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Enterocin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für seine antibakterielle Aktivität und Stabilität.

Häufige Reagenzien und Bedingungen:

Oxidation: Oftmals werden Oxidationsmittel wie Wasserstoffperoxid eingesetzt.

Reduktion: Typischerweise werden Reduktionsmittel wie Natriumborhydrid verwendet.

Substitution: Häufig werden Nukleophile wie Hydroxidionen unter basischen Bedingungen eingesetzt.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören modifizierte Enterocinderivate mit verbesserten antibakteriellen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Food Preservation

Enterocins are widely recognized for their efficacy as natural preservatives in food products. Their ability to inhibit pathogenic bacteria makes them valuable in extending shelf life and ensuring food safety.

Case Study: Enterocin RM6 in Dairy Products

A study characterized this compound RM6 from Enterococcus faecalis, demonstrating its effectiveness against Listeria monocytogenes in cottage cheese. The this compound caused a 4-log reduction in L. monocytogenes populations within 30 minutes at a concentration of 80 AU/mL, showcasing its potential as a biopreservative in dairy products .

Table 1: Efficacy of this compound RM6 against Pathogens

| Pathogen | Reduction (log CFU/g) | Treatment Time (min) |

|---|---|---|

| Listeria monocytogenes | 4 | 30 |

| Bacillus cereus | Not specified | Not specified |

| Methicillin-resistant Staphylococcus aureus | Not specified | Not specified |

Antimicrobial Activity Against Pathogens

Enterocins exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, making them suitable candidates for alternative therapies to antibiotics.

Case Study: Synthetic Enterocins Against Clostridium perfringens

Research on synthetic enterocins A, B, P, SEK4, and L50 revealed that these compounds displayed significant antimicrobial activity against Clostridium perfringens. Combinations of these enterocins demonstrated synergistic effects, enhancing their efficacy compared to single treatments. This suggests that enterocins could serve as effective alternatives to traditional antibiotics in the poultry industry .

Table 2: Antimicrobial Efficacy of Synthetic Enterocins

| This compound Combination | Activity Against C. perfringens | Synergistic Effect |

|---|---|---|

| L50A + L50B | High | Yes |

| EntA + L50A | Moderate | Partial |

| EntP + L50B | High | Yes |

Healthcare Applications

Beyond food safety, enterocins are being explored for therapeutic applications due to their antibacterial properties.

Case Study: this compound AS-48

This compound AS-48 has shown promise in treating infections caused by antibiotic-resistant bacteria. Its broad-spectrum activity includes inhibition of pathogens such as Staphylococcus aureus and Listeria monocytogenes, making it a candidate for developing new antimicrobial therapies .

Biopreservation in Fermented Foods

Enterocins are also utilized in the fermentation process of various foods, enhancing the safety and quality of products like yogurt and cheese.

Case Study: this compound E-760

The isolation of this compound E-760 demonstrated its thermostability and effectiveness against multiple pathogens during yogurt production. The addition of this compound resulted in significant reductions in pathogenic bacterial counts, thereby improving the safety profile of fermented dairy products .

Environmental Applications

Recent studies have indicated that enterocins can be applied in agricultural settings to combat plant pathogens, thus promoting sustainable farming practices.

Case Study: Pantoea agglomerans with this compound

Research has highlighted the use of Pantoea agglomerans, which produces this compound-like substances, as an antagonist against various plant pathogens. This biocontrol strategy can potentially reduce reliance on chemical pesticides .

Wirkmechanismus

Enterocin exerts its antibacterial effects by disrupting the cell membrane of target bacteria. This disruption leads to the dissipation of membrane potential, loss of internal ATP, and ultimately cell death . The molecular targets include membrane-bound proteins and lipids, which are essential for bacterial survival .

Vergleich Mit ähnlichen Verbindungen

Enterocin ist unter den Bakteriozinen einzigartig aufgrund seiner breiten Aktivitätsspektren und Stabilität unter verschiedenen Bedingungen. Ähnliche Verbindungen umfassen:

Nisin: Ein weiteres Bakteriocin mit ähnlichen antibakteriellen Eigenschaften, jedoch geringerer Stabilität bei hohen Temperaturen.

Die einzigartige Struktur und das breite Wirkungsspektrum von this compound machen es zu einem vielversprechenden Kandidaten für verschiedene Anwendungen in der Lebensmittelkonservierung und Medizin.

Biologische Aktivität

Enterocins are a group of bacteriocins produced by Enterococcus species, primarily known for their antimicrobial properties against various pathogenic microorganisms. This article delves into the biological activity of enterocins, focusing on their mechanisms of action, efficacy against foodborne pathogens, and potential applications in food preservation and health.

Overview of Enterocin Types

Enterocins are classified into several types based on their structure and mode of action. The most studied include this compound A, B, P, and L50. Each type exhibits unique antimicrobial activities and mechanisms that contribute to their effectiveness against a broad spectrum of bacteria.

| This compound | Source | Molecular Weight (Da) | Active Against |

|---|---|---|---|

| This compound A | Enterococcus faecium | 3,000 | Listeria monocytogenes, S. aureus |

| This compound B | Enterococcus faecalis | 3,200 | Clostridium perfringens, E. coli |

| This compound P | Enterococcus faecium | 5,362 | Salmonella spp., MRSA |

| This compound L50 | Enterococcus faecalis | 2,500 | Various Gram-positive bacteria |

Enterocins exert their antimicrobial effects primarily through:

- Membrane Disruption : They disrupt the integrity of bacterial cell membranes, leading to cell lysis. For instance, this compound P causes significant dissipation of the membrane potential () in target bacteria, which correlates with a decrease in intracellular ATP levels .

- Inhibition of Cell Wall Synthesis : Some enterocins interfere with the synthesis of the bacterial cell wall, making it more susceptible to lysis.

- Synergistic Effects : Combinations of different enterocins can enhance antimicrobial activity. Studies have shown that combinations such as EntA-L50A exhibit synergistic effects against Clostridium perfringens .

Efficacy Against Pathogens

Numerous studies have demonstrated the effectiveness of enterocins against foodborne pathogens:

- This compound RM6 : Purified from E. faecalis, it showed a four-log reduction in Listeria monocytogenes within 30 minutes at a concentration of 80 AU/mL in cottage cheese .

- This compound P : In addition to its effects on membrane potential and ATP levels, it has been shown to be effective against various strains of Staphylococcus aureus and Salmonella spp., making it a promising candidate for food preservation .

Case Studies

- This compound E-760 : This bacteriocin was isolated from E. durans and demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Salmonella enterica serovars and Escherichia coli O157:H7 .

- This compound AS-48 : Evaluated for its safety and efficacy in food applications, this this compound has shown significant antimicrobial properties while being resistant to common proteolytic enzymes .

Research Findings

Recent research highlights the increasing interest in utilizing enterocins for food safety:

- A study screening 135 enterococci strains found that 82.5% of those harboring this compound genes exhibited antimicrobial activity against at least one indicator strain .

- The use of enterocins in food preservation has gained traction due to their ability to inhibit pathogenic bacteria without affecting the sensory qualities of food products.

Eigenschaften

CAS-Nummer |

59678-46-5 |

|---|---|

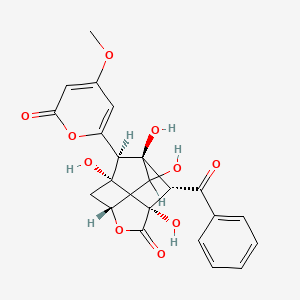

Molekularformel |

C22H20O10 |

Molekulargewicht |

444.4 g/mol |

IUPAC-Name |

(1S,2S,3S,6R,8R,9S,10R)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |

InChI |

InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13-,16-,17+,18-,20-,21+,22-/m1/s1 |

InChI-Schlüssel |

CTBBEXWJRAPJIZ-VHPBLNRZSA-N |

SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |

Isomerische SMILES |

COC1=CC(=O)OC(=C1)[C@@H]2[C@@]3(C[C@@H]4[C@H]([C@]2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |

Kanonische SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

enterocin vulgamycin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do enterocins exert their antimicrobial activity?

A1: Enterocins primarily target the cell membrane of susceptible Gram-positive bacteria. [, ] This interaction often involves pore formation, leading to the disruption of membrane integrity and ultimately cell death. [, ] The specific mechanism can vary depending on the enterocin type and the target organism. For instance, some enterocins have been shown to dissipate the transmembrane electrical potential (ΔΨ) and induce the efflux of intracellular Adenosine triphosphate (ATP), further contributing to cell death. []

Q2: Do enterocins exhibit a bactericidal or bacteriostatic effect?

A2: While most enterocins are generally considered bactericidal, meaning they kill bacteria, their effect can depend on factors like concentration, target organism, and environmental conditions. [, , ] Some enterocins may display a bacteriostatic effect at lower concentrations, inhibiting bacterial growth rather than causing immediate death. []

Q3: Are there any post-translational modifications observed in enterocins?

A5: Yes, some enterocins undergo post-translational modifications that can influence their activity. For instance, this compound F4-9 is glycosylated, meaning it has sugar molecules attached, which are essential for its antimicrobial activity. [] Other modifications, such as N-formylation and oxidation, have been observed in enterocins like L50A and L50B. []

Q4: How do structural modifications impact the activity of enterocins?

A8: Structural modifications, even subtle ones, can significantly influence the activity, potency, and target specificity of enterocins. [, ] For instance, altering the disulfide bond in this compound A completely abolished its antibacterial activity, highlighting the importance of specific structural elements. [] Hybrid enterocins, created by combining fragments of different enterocins, have demonstrated improved antimicrobial activities compared to their natural counterparts. []

Q5: What are some strategies to improve the stability and solubility of enterocins?

A9: Various formulation strategies can be employed to enhance the stability, solubility, and bioavailability of enterocins. [, ] These include encapsulation in nanoparticles, conjugation with polymers, and the use of stabilizing agents. [] Such approaches can protect enterocins from degradation and improve their delivery to target sites.

Q6: What in vitro and in vivo models are used to evaluate the efficacy of enterocins?

A10: In vitro studies often involve cell-based assays to assess the antimicrobial activity of enterocins against various pathogens. [, ] Animal models, such as mice infected with Trichinella spiralis, have been used to investigate the in vivo antiparasitic potential of enterocins. [] Studies on their efficacy in treating wound infections and their potential anticancer activities are also underway. [, ]

Q7: Are there any known mechanisms of resistance to enterocins?

A11: While enterocins are promising antimicrobial agents, the emergence of resistance remains a concern. [] Some bacteria have developed mechanisms to counteract this compound activity, such as altering their cell wall structure or producing enzymes that degrade enterocins. [] Further research is crucial to understand and mitigate the development of resistance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.